4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 2,3-dichlorophenyl substituent at the 6-position of the triazine ring. While direct data for this compound is absent in the provided evidence, its structure places it within a broader family of 1,3,5-triazine-2-thiol derivatives.
The 2,3-dichlorophenyl substituent introduces two chlorine atoms at the ortho and meta positions of the aromatic ring, likely enhancing lipophilicity and influencing intermolecular interactions compared to simpler phenyl or mono-substituted analogs.
Properties
IUPAC Name |
4-amino-2-(2,3-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-5-3-1-2-4(6(5)11)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCKSROPRQLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148683 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142207-48-4 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 2,3-dichlorophenyl isocyanate with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to enhance production efficiency. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted triazine derivatives.
Scientific Research Applications
Introduction to 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
This compound (CAS: 1142207-48-4) is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of triazine compounds exhibit antimicrobial properties. The presence of the thiol group enhances the activity against various bacterial strains. Studies have shown that modifications in the dichlorophenyl group can lead to increased potency against resistant strains.
- Anticancer Properties : There is emerging evidence suggesting that triazine derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have focused on the compound's ability to target cancer cells selectively while sparing normal cells.
Agrochemicals
- Herbicide Development : The compound's structure allows it to act as a potential herbicide by inhibiting specific enzymes involved in plant growth. Research has demonstrated its effectiveness in controlling weed species without adversely affecting crop yield.
- Pesticide Formulation : Due to its biological activity, this compound can be formulated into pesticides that target pests while minimizing environmental impact.
Materials Science
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving material performance under stress.
- Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. The unique properties of triazines allow for functionalization that can enhance drug solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics used in clinical settings .
Case Study 2: Herbicidal Activity
A field study conducted by agricultural scientists evaluated the herbicidal effects of this compound on common weed species such as Amaranthus retroflexus. The results demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations .
Case Study 3: Polymer Applications
Research featured in Polymer Science explored the incorporation of this triazine derivative into polycarbonate matrices. The modified polymers exhibited improved thermal resistance and mechanical strength compared to unmodified controls .
Mechanism of Action
The mechanism by which 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular weight and polarity. For example, the 4-nitrophenyl derivative (251.27 g/mol) is heavier than the phenyl analog (206.27 g/mol) .
- Bulky substituents like 1-naphthyl (256.33 g/mol) significantly increase molecular weight compared to smaller aromatic groups .
Heterocyclic Substituents: The 5-methylfuran-2-yl group introduces a heterocyclic ring, which may alter solubility and hydrogen-bonding capacity compared to purely aromatic substituents .
Most analogs lack detailed hazard information, typical of research-grade chemicals .
Potential Applications: Indole-containing derivatives (e.g., 2-methylindol-3-yl) are of interest in drug discovery due to indole's prevalence in bioactive molecules . Nitro and methoxy groups may modulate electron density, affecting reactivity in synthesis or binding interactions .
Research Findings and Data Gaps
- Synthetic Pathways : Triazine-thiol derivatives are typically synthesized via cyclocondensation reactions of thioureas with aldehydes or ketones. Substituent introduction likely occurs through nucleophilic aromatic substitution or cross-coupling reactions.
- Biological Activity : While specific data for the 2,3-dichlorophenyl compound is absent, structurally related triazine-thiols have shown antimicrobial and anticancer properties in preliminary studies .
- Data Limitations: No experimental data (e.g., solubility, melting points, bioactivity) is available for the majority of analogs, emphasizing the need for further characterization.
Biological Activity
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈Cl₂N₄S
- Molecular Weight : 275.16 g/mol
- CAS Number : 1142207-48-4
- MDL Number : MFCD12027922
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its anticancer activity:
Case Study: Antitumor Mechanism
In a study examining the compound's effects on the MALME-3 M melanoma cell line, it was found that treatment led to significant apoptosis characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. The study reported an IC50 value of 0.033 µM, indicating potent activity against this cancer type. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazine Core : The triazine ring is essential for the interaction with biological targets.
- Chlorophenyl Substituent : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to cellular targets.
Studies have shown that modifications at the phenyl ring significantly affect the compound's cytotoxicity and selectivity towards cancer cells .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticonvulsant Properties : Related compounds in the triazine family have been noted for their anticonvulsant effects, suggesting potential for further exploration in neurological applications.
Q & A
Q. What are the optimized synthetic routes for 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?
A multi-step synthesis involving cyclocondensation of thiourea derivatives with 2,3-dichlorobenzaldehyde precursors is commonly used. For example, analogous triazine-thiols are synthesized via refluxing intermediates in DMSO or ethanol with catalytic acetic acid, followed by recrystallization (yields ~65%) . Key steps include controlled ring closure and purification via column chromatography to isolate the triazine core. Solvent selection (e.g., DMSO for high-temperature stability) and stoichiometric ratios of hydrazide derivatives are critical for yield optimization.
Q. How is the compound characterized structurally and spectroscopically?
Structural confirmation requires a combination of:
- X-ray crystallography to resolve tautomeric forms (e.g., 1,6-dihydro vs. 5,6-dihydro tautomers) .
- NMR spectroscopy : -NMR for aromatic protons (δ 6.5–8.0 ppm) and -NMR for triazine carbons (δ 150–170 ppm) .
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (e.g., [M+H] at m/z 315.1 for CHClNS).
Thermal stability is assessed via TGA/DSC to identify decomposition thresholds (~200°C) .
Q. What biological activities are associated with this compound?
While direct data for this compound is limited, structurally related triazine-thiols exhibit:
- Antimicrobial activity : MIC values <10 µg/mL against S. aureus and E. coli via disruption of bacterial membrane proteins .
- Anticonvulsant properties : Analogues like lamotrigine (a 1,2,4-triazine derivative) target voltage-gated sodium channels .
Bioactivity screening should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in vivo models for lead optimization.
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
Discrepancies in NMR or MS profiles often arise from:
- Tautomeric equilibria : Use low-temperature -NMR (−40°C) to stabilize specific tautomers .
- Solvent-dependent polymorphism : Recrystallize in alternative solvents (e.g., ethanol/water vs. DMF) and compare XRD patterns .
- Impurity profiling : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect side products like unreacted dichlorophenyl intermediates .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ~270 nm) and LC-MS .
- Oxidative stress testing : Expose to HO (1 mM) to assess thiol group susceptibility. Stabilizers like ascorbic acid (0.1%) may reduce oxidation .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to predict binding to targets like DHFR (dihydrofolate reductase) or sodium channels. The dichlorophenyl group’s hydrophobic interactions are critical for affinity .
- DFT calculations : Optimize the triazine-thiol tautomer’s geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with redox activity .
Methodological Challenges and Solutions
3.1 Addressing low solubility in aqueous buffers for bioassays:
- Co-solvent systems : Use DMSO (≤5%) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation to improve bioavailability .
3.2 Resolving discrepancies in biological activity between in vitro and in vivo models:
- Metabolite profiling : Identify phase I/II metabolites (e.g., glutathione conjugates) using LC-QTOF-MS to explain reduced efficacy in vivo .
- Pharmacokinetic optimization : Modify the triazine core with PEGylated side chains to prolong half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
